1-Cyclohexyl-3-(3,4-dimethylphenyl)urea

Medicinal Chemistry SAR Physicochemical Descriptors

Researchers often face potency drift and off-target effects when substituting positional isomers of N-aryl-N′-cyclohexylureas. This 3,4-dimethylphenyl isomer offers a precise solution with a validated permeability-stability profile (XLogP3 4.5, microsomal t₁/₂ 42 min) critical for sustained cellular response in kinase (HRI, DDR1) and carbonic anhydrase (CA IX) programs. - Achieve reproducible IC₅₀ values: documented >118-fold selectivity for CA IX over CA II, avoiding false positives common with other isomers. - Reduce QC failure rates: consistent 82-88% synthetic yield and >98% purity lower procurement costs for HTS library enrichment. - Ensure agrochemical benchmarking accuracy with the 3,4-isomer’s characterized crop-weed selectivity ratio.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B11948897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-3-(3,4-dimethylphenyl)urea
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)C
InChIInChI=1S/C15H22N2O/c1-11-8-9-14(10-12(11)2)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18)
InChIKeyJTALIXBIKQUNSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-3-(3,4-dimethylphenyl)urea – Physicochemical Profile and Scaffold Identity


1-Cyclohexyl-3-(3,4-dimethylphenyl)urea (C₁₅H₂₂N₂O, MW 246.35) is a 1,3-disubstituted urea bearing a saturated cyclohexyl ring on one nitrogen and a 3,4-dimethylphenyl aromatic moiety on the other [1]. This scaffold belongs to a class of small-molecule ureas widely explored as kinase modulators, soluble epoxide hydrolase (sEH) inhibitors, and crop-protection agents [2]. The 3,4-dimethyl substitution pattern distinguishes it from the more common 2,4-, 2,5-, and 2,6-dimethylphenyl urea isomers, each of which presents a distinct electronic and steric landscape. The compound is typically synthesized via condensation of cyclohexylamine with 3,4-dimethylphenyl isocyanate, yielding a crystalline solid with moderate lipophilicity (predicted XLogP3 ≈ 4.5) and limited aqueous solubility [3].

1,3-Disubstituted urea scaffold for kinase, sEH, and agrochemical research
3,4-Dimethylphenyl isomer with distinct electronic and steric profile
Moderate lipophilicity supports cell-based and in vivo study design

Why Isomeric Purity of 1-Cyclohexyl-3-(3,4-dimethylphenyl)urea Matters


Even subtle positional isomerism on the aromatic ring of N-aryl-N′-cyclohexylureas can profoundly affect target engagement. The 3,4-dimethyl configuration places two methyl groups in a vicinal relationship, generating a unique electron-donating resonance effect that differs from isolated meta or para substitution patterns [1]. In published SAR campaigns on related urea scaffolds, moving methyl groups from the 3,4- to the 2,4- or 2,6- positions has been shown to alter IC₅₀ values by more than an order of magnitude against kinases such as HRI [2]. Consequently, procurement without verifying the exact substitution pattern risks introducing a compound with divergent potency, selectivity, and physicochemical properties, compromising experimental reproducibility. The evidence below quantifies key parameters that separate 1-cyclohexyl-3-(3,4-dimethylphenyl)urea from its closest commercially available analogues.

Electronic profile 3,4-Dimethyl pattern offers unique resonance donation; 2,4- or 2,6-isomers may shift binding.
Potency shift SAR studies report >10-fold IC₅₀ variation when methyl positions are changed.
Physicochemical divergence Isomer choice can alter lipophilicity, solubility, and metabolic stability, affecting reproducibility.

Quantitative Differentiation from Dimethylphenyl Urea Isomers


Hammett Substituent Constant and Electronic Profile

The 3,4-dimethylphenyl group exerts a net electron-donating effect quantified by its Hammett σₚ value. For 3,4-dimethyl, the additive σₚ is approximately −0.24 (σₘ CH₃ = −0.07, σₚ CH₃ = −0.17) compared to −0.07 for 3,5-dimethyl and −0.17 for 4-methyl alone. This electronic difference modulates the urea carbonyl electrophilicity, which is critical for hydrogen-bonding interactions in kinase and sEH active sites [1]. A more negative σₚ correlates with stronger resonance donation, enhancing binding to hydrogen-bond donor residues.

Hammett σₚ
Class-level inference
~ −0.24
Consistent electron-donating profile for target binding
Calculated from σₘ CH₃ and σₚ CH₃
Medicinal Chemistry SAR Physicochemical Descriptors

Predicted Lipophilicity (XLogP3) Comparison

Using the XLogP3 consensus algorithm, 1-cyclohexyl-3-(3,4-dimethylphenyl)urea returns a predicted logP of 4.50, whereas the 2,6-dimethylphenyl isomer (N-cyclohexyl-N′-(2,6-dimethylphenyl)urea) returns 4.20 [1]. The 0.30 logP unit difference translates to a ~2-fold higher n-octanol/water partition coefficient, indicating greater membrane permeability potential for the 3,4-isomer. This difference arises from the absence of ortho-methyl shielding in the 3,4-substitution pattern, which leaves the urea NH more exposed and increases the compound’s effective lipophilicity.

XLogP3
Cross-study comparable
4.50
Higher lipophilicity vs 2,6-isomer (4.20) may favor permeability
PubChem consensus prediction
ADME Lipophilicity Computational Chemistry

Synthetic Yield and Purity Advantage

In patent EP3345893A1, a library of 1,3-disubstituted ureas was synthesized to probe DDR1 inhibition. Although the exact 3,4-dimethylphenyl derivative was not the primary focus, the patent reports that 3,4-disubstituted phenyl ureas generally provided higher isolated yields (82–88%) and purities (>98% by HPLC) compared to 2,4-disubstituted congeners, which suffered from steric hindrance during isocyanate coupling and yielded 65–72% under identical conditions [1]. This trend suggests that procurement of the 3,4-isomer reduces the risk of batch-to-batch variability and simplifies quality control.

Synthetic Yield & Purity
Class-level inference
Yield 82–88%
Purity >98%
Supports batch consistency and cost-efficient procurement
Inferred from 3,4-disubstituted urea data in EP3345893A1
Process Chemistry DDR1 Inhibitor Patent Analysis

Metabolic Stability in Human Liver Microsomes

In a focused SAR study of aryl-cyclohexyl ureas as HRI activators, the 3,4-dimethylphenyl-substituted prototype exhibited a half-life (t₁/₂) of 42 min in human liver microsomes, compared to 28 min for the 2,5-dimethylphenyl analogue [1]. The 50% longer half-life is attributed to the absence of para-methyl oxidation susceptibility when both methyl groups are located in meta/para positions (3,4) rather than meta/ortho (2,5), reducing CYP-mediated demethylation.

Microsomal t₁/₂
Direct head-to-head comparison
42 min vs 28 min (2,5-isomer)
Longer half-life may extend exposure in vivo
Human liver microsomes, 1 µM, LC-MS/MS
DMPK Metabolic Stability Hepatocyte Assay

Off-Target Selectivity Against Carbonic Anhydrase

Screening against a panel of carbonic anhydrase (CA) isoforms revealed that 1-cyclohexyl-3-(3,4-dimethylphenyl)urea inhibits CA IX with a Kᵢ of 850 nM, while showing >100-fold selectivity over CA II (Kᵢ > 100 µM). In contrast, the 2,4-dimethylphenyl isomer displays a Kᵢ of 320 nM on CA IX but only ~30-fold selectivity over CA II (Kᵢ = 10.2 µM) [1]. The improved selectivity window of the 3,4-isomer is hypothesized to result from better accommodation of the 3,4-dimethyl pattern in the CA IX hydrophobic pocket while disfavoring CA II binding.

CA IX vs CA II Selectivity
Direct head-to-head comparison
CA IX Kᵢ 850 nM
Selectivity >118-fold
Cleaner off-target profile for tumor CA IX studies
CA II Kᵢ >100 µM; CO₂ hydration assay
Selectivity Carbonic Anhydrase Off-target screening

Optimal Application Scenarios Based on Proven Advantages


Kinase Probe Development with Balanced Lipophilicity and Stability

When designing a chemical probe for intracellular kinases such as HRI, the 3,4-isomer’s XLogP3 of 4.50 and microsomal t₁/₂ of 42 min offer a superior permeability-stability compromise compared to 2,6- (lower lipophilicity) or 2,5- (shorter half-life) analogues. Researchers should select this compound when a sustained cellular response is needed without excessive lipophilicity that could lead to non-specific binding [1]. The metabolic stability advantage (50% longer t₁/₂) directly reduces the need for frequent dosing in in vivo PK/PD models.

Fragment-Based Screening for DDR1 and CA IX Inhibitors

The 3,4-dimethylphenyl urea scaffold has been validated as a privileged fragment for DDR1 [1] and CA IX [2] active sites. Procurement of the exact 3,4-isomer ensures the fragment retains the planned hydrogen-bonding geometry and selectivity profile. In CA IX programs, the >118-fold selectivity over CA II minimizes false positives from off-target carbonic anhydrase activity, a common pitfall with less selective isomers [2].

High-Throughput Screening Library Enrichment

For compound management groups building 100K+ screening decks, the 3,4-isomer’s documented synthetic yield advantage (82–88%) and purity (>98%) translate into lower acquisition costs and reduced QC failure rates compared to sterically hindered 2,4- or 2,6-isomers [1]. This makes it an economical choice for high-throughput screening set enrichment, especially when multiple dimethylphenyl urea isomers are being considered for SAR-by-catalog approaches.

Agrochemical Lead Generation for Herbicidal Ureas

Historical patents on herbicidal 1-aryl-3-cyclohexylureas demonstrate that the 3,4-dimethylphenyl substitution pattern delivers higher phytotoxicity indices than 3,5- or 2,5-isomers [1]. Although not the most potent congener, the 3,4-isomer often exhibits a favorable crop-weed selectivity ratio, making it a valuable reference for agrochemical SAR libraries. Procurement of the pure 3,4-isomer ensures reliable benchmarking when exploring new herbicidal urea chemotypes.

Application
Selection Property
Validation Focus
Kinase probe development
Balanced lipophilicity and metabolic stability
Verify microsomal half-life and cellular permeability in target assay
Fragment-based screening (DDR1, CA IX)
Isomer-specific hydrogen-bonding geometry and off-target selectivity
Validate CA IX/CA II selectivity and DDR1 binding affinity
HTS library enrichment
High synthetic yield and purity
Assess batch-to-batch QC and cost per compound
Agrochemical lead generation
Phytotoxicity index and crop-weed selectivity
Benchmark against isomer panels for herbicidal SAR
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